Losulazine - 72141-57-2

Losulazine

Catalog Number: EVT-273800
CAS Number: 72141-57-2
Molecular Formula: C27H22F4N4O3S
Molecular Weight: 558.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Losulazine is a new antihypertensive agent.
Source and Classification

Losulazine is classified as a prodrug of 5-aminosalicylic acid. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion within the body to release the active drug. This classification positions Losulazine within the broader category of anti-inflammatory agents used in gastrointestinal disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Losulazine involves several key steps, focusing on modifying the molecular structure of 5-aminosalicylic acid to improve its pharmacokinetic properties. The synthesis typically includes:

  1. Formation of the Prodrug: The initial step involves the esterification of 5-aminosalicylic acid with appropriate alcohols or other reactive compounds to form an ester or amide, enhancing solubility and absorption.
  2. Purification: The synthesized compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.
  3. Characterization: Techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of Losulazine.

The synthesis process is optimized to achieve high yields while minimizing by-products, ensuring that the final product meets pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

The molecular structure of Losulazine can be represented by its chemical formula, which reflects its composition and arrangement of atoms. The compound features a core structure derived from 5-aminosalicylic acid, modified to enhance its therapeutic effects.

Key structural characteristics include:

  • Functional Groups: The presence of amino (-NH2) and carboxylic acid (-COOH) groups, which are crucial for its biological activity.
  • Spatial Configuration: The stereochemistry of Losulazine may influence its interaction with biological targets, affecting its efficacy.
Chemical Reactions Analysis

Reactions and Technical Details

Losulazine undergoes several chemical reactions during its synthesis and metabolic conversion:

  1. Ester Hydrolysis: In vivo, Losulazine is hydrolyzed to release 5-aminosalicylic acid, which exerts its therapeutic effects.
  2. Metabolic Pathways: The compound may also participate in various metabolic pathways involving conjugation with glucuronic acid or sulfation, impacting its pharmacokinetics.

These reactions are critical for understanding how Losulazine functions as a prodrug and how it can be optimized for better therapeutic outcomes.

Mechanism of Action

Process and Data

Losulazine acts primarily through the release of 5-aminosalicylic acid upon hydrolysis. The mechanism involves:

  1. Inhibition of Inflammatory Mediators: Once released, 5-aminosalicylic acid inhibits the production of pro-inflammatory cytokines and leukotrienes in the intestinal mucosa.
  2. Mucosal Healing: The compound promotes mucosal healing by enhancing epithelial cell turnover and reducing oxidative stress within the gut.

This dual action helps manage symptoms associated with ulcerative colitis effectively.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Losulazine exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Enhanced solubility compared to 5-aminosalicylic acid due to esterification.
  • Stability: Stability under physiological conditions is crucial for ensuring effective drug delivery.
  • pH Sensitivity: The compound's stability may vary with pH, affecting its release profile in different segments of the gastrointestinal tract.

Relevant data on these properties are essential for formulating effective dosage forms.

Applications

Scientific Uses

Losulazine's primary application lies in the treatment of inflammatory bowel diseases, particularly ulcerative colitis. Its design as a prodrug aims to improve patient compliance by enhancing drug absorption and minimizing gastrointestinal side effects associated with traditional formulations.

Introduction to Losulazine Research Context

Losulazine hydrochloride represents a chemically distinct approach to blood pressure modulation through peripheral sympathetic inhibition. Developed as an investigational antihypertensive agent, its primary mechanism involves the selective depletion of norepinephrine from postganglionic adrenergic neurons. This targeted action differentiates it from contemporary antihypertensives that predominantly act via direct vasodilation, diuresis, or central nervous system modulation. Research focus centered on overcoming limitations of existing therapies—particularly orthostatic hypotension and reflex tachycardia—while maintaining efficacy in severe hypertension management. The compound's development emerged during a period of intensified investigation into neuronally mediated blood pressure control mechanisms in the 1980s [1] [3].

Historical Development as a Peripheral Sympathetic Antihypertensive Agent

Losulazine hydrochloride was developed through systematic optimization of compounds designed to interfere with peripheral sympathetic neurotransmission without central effects. Initial pharmacological characterization in conscious cynomolgus monkeys (Macaca fascicularis) demonstrated its distinctive profile. Acute oral administration across doses (0.1-30 mg/kg) produced dose-dependent hypotensive responses without inducing significant alterations in heart rate—a critical advantage over non-selective sympatholytics. Cardiovascular assessments revealed that blood pressure reduction stemmed from combined reductions in peripheral vascular resistance and modest decreases in cardiac output, though the latter effect exhibited interindividual variability [1].

Crucially, losulazine administration (1 mg/kg intravenous and 10 mg/kg oral) did not produce orthostatic hypotension—a frequent limitation of sympatholytic agents—suggesting preservation of compensatory vascular responses. Mechanistic studies employing pharmacological blockade revealed that ganglionic blockade with hexamethonium abolished losulazine's hypotensive effects, confirming its dependence on intact sympathetic neuronal activity. This contrasted with observations that prostaglandin synthesis inhibition (indomethacin), cholinergic blockade (atropine), β-adrenergic receptor blockade (propranolol), and histaminergic receptor blockade (pyrilamine) failed to attenuate losulazine's blood pressure-lowering effects. These findings established that its activity was not mediated through these secondary pathways [1].

Table 1: Cardiovascular Effects of Acute Losulazine Administration in Conscious Cynomolgus Monkeys

Dose (mg/kg)Mean Arterial Pressure Reduction (%)Heart Rate Change (%)Cardiac Output ChangePeripheral Resistance Change
0.1MinimalNot significantNot reportedNot reported
1.0Moderate (~15-20%)Not significantVariable reductionReduction
10.0Substantial (~25-30%)Not significantVariable reductionSignificant reduction
30.0Maximal (>30%)Not significantVariable reductionPronounced reduction

Additive interaction studies positioned losulazine within the pharmacological class of peripheral adrenergic neuron inhibitors. When co-administered with sodium nitroprusside (a direct vasodilator), losulazine produced additive hypotensive effects. However, its effects were non-additive with phentolamine (an α-adrenergic receptor antagonist), reserpine (a vesicular monoamine transporter inhibitor causing norepinephrine depletion), and guanethidine (a neuron-blocking agent preventing norepinephrine release). This pattern strongly suggested shared sites of action with reserpine and guanethidine—specifically, inhibition of adrenergic neuron function. Further comparative analysis of functional parameters (blood pressure responses to exogenous norepinephrine and tyramine administration, and the ability of desipramine pretreatment to block neuronal uptake) confirmed that losulazine and reserpine shared remarkably similar profiles, distinct from guanethidine and guanadrel [1].

Pharmacotherapeutic Classification and Early Preclinical Applications

Within the therapeutic classification of antihypertensive agents, losulazine falls under the category of peripheral sympatholytics/adrenergic neuron blockers. This class historically includes guanethidine, guanadrel, and reserpine, which reduce blood pressure by impairing norepinephrine storage or release from peripheral sympathetic nerve terminals. Losulazine's distinction lies in its specific mechanism as a peripheral norepinephrine-depleting agent with demonstrated efficacy in nonhuman primates without centrally mediated side effects (e.g., sedation) common to older agents [1] [3].

Table 2: Comparative Mechanisms of Adrenergic Neuron-Blocking Antihypertensives

CompoundPrimary Mechanism of ActionEffect on Norepinephrine (NE)Orthostatic Hypotension RiskHeart Rate Impact
LosulazineDepletion of peripheral NE storesProfound depletionLow (not observed in primates)Minimal change
ReserpineInhibition of vesicular uptake → depletion of NE storesProfound depletionModerate to HighBradycardia common
GuanethidineInhibition of NE release via neuronal blockadePreserved stores, reduced releaseHighVariable (often bradycardia)
GuanadrelRapid neuronal blockade, NE release inhibitionPreserved stores, reduced releaseHighMay decrease

Preclinical applications centered on its potential for managing treatment-resistant hypertension. Hormonal and cardiovascular interaction studies in sodium-balanced versus sodium-depleted nonhuman primates revealed complex interactions with the renin-angiotensin-aldosterone system (RAAS). Sodium depletion significantly elevated plasma renin activity (PRA) and aldosterone levels, and losulazine administration under these conditions produced a pronounced hypotensive response exceeding that observed in sodium-balanced states. This suggested that losulazine's efficacy might be enhanced in high-renin hypertensive states, potentially offering a therapeutic advantage in salt-sensitive hypertension subtypes. The absence of reflex tachycardia across sodium states reinforced its favorable hemodynamic profile [1] [3].

Losulazine represented a targeted approach to sympathetic overactivity in hypertension. By depleting norepinephrine specifically in peripheral neurons, it aimed to reduce sympathetic vascular tone—a key driver of elevated peripheral resistance—while minimizing central nervous system side effects (e.g., depression with reserpine) and avoiding the profound orthostasis seen with guanethidine. Early research positioned it as a candidate for integration into step-care antihypertensive regimens, particularly where first-line thiazide diuretics or calcium channel blockers proved insufficient, though it did not progress beyond preclinical and early clinical development [1] [3].

Properties

CAS Number

72141-57-2

Product Name

Losulazine

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone

Molecular Formula

C27H22F4N4O3S

Molecular Weight

558.5 g/mol

InChI

InChI=1S/C27H22F4N4O3S/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25/h1-12,17H,13-16H2,(H,32,33)

InChI Key

SYJKIRZBDWNJSB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

Losulazine; Losulazina; Losulazinum;

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.